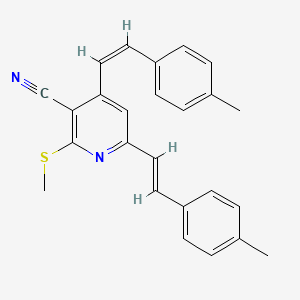
(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H28N8O and its molecular weight is 396.499. The purity is usually 95%.
BenchChem offers high-quality (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Pharmacological Applications
One study explores the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor, providing insights into the structural basis of its activity and potential for influencing receptor behavior (Shim et al., 2002). This research highlights the intricate details of ligand-receptor interactions, offering a foundation for developing novel compounds with specific pharmacological profiles. Read more.
Anticonvulsant and Sodium Channel Blocking Activities
Another study focuses on the design and synthesis of derivatives with anticonvulsant activities, showcasing the potential of such compounds in addressing neurological disorders by evaluating their effects on sodium channels (Malik & Khan, 2014). This line of research is crucial for discovering new treatments for epilepsy and other seizure-related conditions. Read more.
Heterocyclic Core Replacement in Histamine Antagonists
Research into the replacement of central phenyl cores in diamine-based histamine H3 receptor antagonists with heterocyclic structures, including piperazine derivatives, highlights the exploration of structural modifications to enhance pharmacological properties (Swanson et al., 2009). Such studies underscore the importance of heterocyclic chemistry in developing more effective and selective therapeutic agents. Read more.
Novel Synthesis Methods and Luminescent Materials
A study on the one-pot synthesis of emitters with large Stokes' shifts demonstrates the potential of specific heterocyclic compounds in creating luminescent materials, which could have applications in optical devices and sensors (Volpi et al., 2017). The ability to tune the optical properties of these compounds through chemical structure modifications opens new avenues in material science. Read more.
Antimicrobial Activity
Investigations into the antimicrobial activity of pyridine derivatives, such as those exploring new compounds for their potential to combat bacterial and fungal infections, reflect the ongoing search for new antibiotics and antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This research area is particularly relevant in the face of rising antibiotic resistance. Read more.
Propriétés
IUPAC Name |
cyclopentyl-[4-(4-imidazol-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O/c29-17(16-5-1-2-6-16)25-11-13-27(14-12-25)19-22-18(26-8-3-4-9-26)23-20(24-19)28-10-7-21-15-28/h7,10,15-16H,1-6,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHNDWNHBOBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4CCCC4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


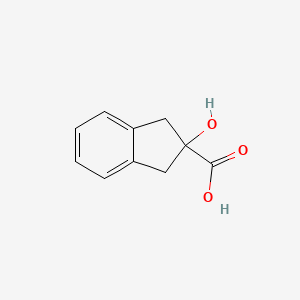
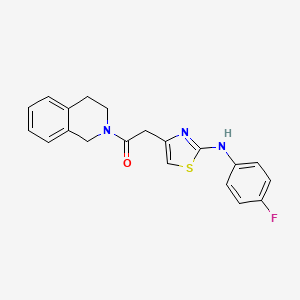
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)


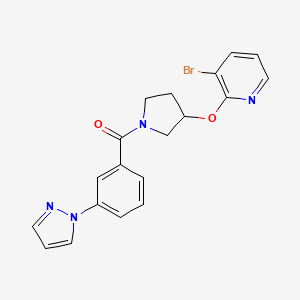
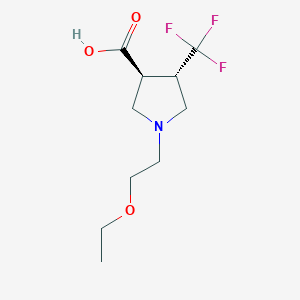
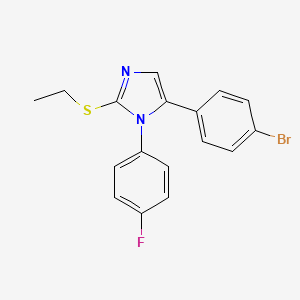
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)
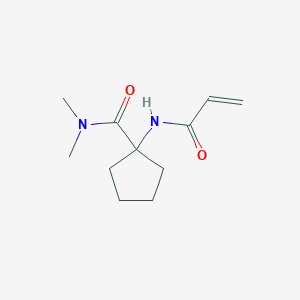
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
